1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one
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Overview
Description
1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one is an organic compound characterized by the presence of a bromophenyl group and a methoxyimino group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one typically involves the reaction of 4-bromobenzaldehyde with methoxyamine hydrochloride in the presence of a base, followed by a condensation reaction with acetone. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitriles
Reduction: Formation of amines or alcohols
Substitution: Halogen exchange or nucleophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Sodium iodide or potassium fluoride in polar aprotic solvents
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines, alcohols
Substitution: Iodo or fluoro derivatives
Scientific Research Applications
1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Explored as a lead compound for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the methoxyimino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-2-(ethylamino)-1-propanone
- 1-(4-Bromophenyl)-3-(hydroxyimino)propan-1-one
- 1-(4-Bromophenyl)-3-(nitroimino)propan-1-one
Uniqueness
1-(4-Bromophenyl)-3-(methoxyimino)propan-1-one is unique due to the presence of the methoxyimino group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-methoxyiminopropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILGIZKIGWEADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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